molecular formula C7H4ClNO2 B14303335 6-Chloro-2,3-dihydroxybenzonitrile CAS No. 117654-16-7

6-Chloro-2,3-dihydroxybenzonitrile

Cat. No.: B14303335
CAS No.: 117654-16-7
M. Wt: 169.56 g/mol
InChI Key: KGZZFGYAABNXML-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydroxybenzonitrile is an organic compound with the molecular formula C7H4ClNO2. It consists of a benzene ring substituted with a chlorine atom, two hydroxyl groups, and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dihydroxybenzonitrile can be achieved through several methods. One common approach involves the chlorination of 2,3-dihydroxybenzonitrile. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2,3-dihydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,3-dihydroxybenzonitrile is unique due to the presence of both hydroxyl groups and a chlorine atom on the benzene ring.

Properties

CAS No.

117654-16-7

Molecular Formula

C7H4ClNO2

Molecular Weight

169.56 g/mol

IUPAC Name

6-chloro-2,3-dihydroxybenzonitrile

InChI

InChI=1S/C7H4ClNO2/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2,10-11H

InChI Key

KGZZFGYAABNXML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)O)C#N)Cl

Origin of Product

United States

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